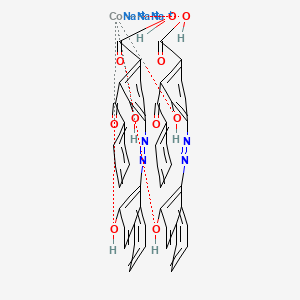

Trisodium bis(2-(4-((2-hydroxy-1-naphthyl)azo)benzoyl-3-hydroxy)benzoato(3-))cobaltate(3-)

Description

Trisodium bis(2-(4-((2-hydroxy-1-naphthyl)azo)benzoyl-3-hydroxy)benzoato(3-))cobaltate(3-) (CAS: 84777-67-3) is a cobalt(III) complex featuring azo-linked aromatic ligands. Its structure includes two benzoylbenzoato ligands, each functionalized with a 2-hydroxy-1-naphthyl azo group and hydroxyl substituents, enabling strong metal coordination via O,N-binding sites . The trisodium counterions enhance solubility in polar solvents, making it suitable for applications in dyes, catalysis, or photochemical systems.

Properties

CAS No. |

84777-71-9 |

|---|---|

Molecular Formula |

C48H32CoN4Na3O10+3 |

Molecular Weight |

952.7 g/mol |

IUPAC Name |

trisodium;2-benzoyl-3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid;cobalt |

InChI |

InChI=1S/2C24H16N2O5.Co.3Na/c2*27-19-13-10-14-6-4-5-9-16(14)21(19)26-25-18-12-11-17(24(30)31)20(23(18)29)22(28)15-7-2-1-3-8-15;;;;/h2*1-13,27,29H,(H,30,31);;;;/q;;;3*+1 |

InChI Key |

DCKRTRXQXWGTPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2O)N=NC3=C(C=CC4=CC=CC=C43)O)C(=O)O.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2O)N=NC3=C(C=CC4=CC=CC=C43)O)C(=O)O.[Na+].[Na+].[Na+].[Co] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) involves several steps. One common method includes the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid followed by coupling with Naphthalen-2-ol . This intermediate is then converted into a 1:2 chromium complex . Industrial production methods often involve cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a dye for various fibers and fabrics . In biology and medicine, it can be used in staining techniques for microscopic analysis. Industrially, it is used in the production of high-performance dyes and pigments.

Mechanism of Action

The mechanism of action of Trisodium bis[2-[4-[(2-hydroxy-1-naphthyl)azo]benzoyl-3-hydroxy]benzoato(3-)]cobaltate(3-) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include interactions with specific functional groups on the substrates, leading to the formation of stable azo complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared below with three structurally related coordination complexes:

Key Differences and Implications

Metal Center :

- Ligand Modifications: Chlorotriazine and sulfonato groups (CAS: 93820-14-5) introduce electronegative substituents, enhancing water solubility and reactivity toward nucleophiles, suitable for functionalized dyes .

Counterions :

Spectroscopic and Reactivity Trends

- Azo Group Absorption : All compounds show strong UV-vis absorption (λmax ~400–600 nm) due to n→π* and π→π* transitions in the azo linkage, with shifts depending on substituents (e.g., electron-withdrawing groups in chlorotriazine lower λmax) .

- Coordination Behavior : The hydroxyl and carboxylate groups in 84777-67-3 facilitate octahedral coordination around cobalt, whereas sulfonato ligands in 93820-14-5 may favor distorted geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.